LY2795050 is a synthetic compound developed by Eli Lilly & Co. . It is classified as a selective antagonist of the kappa opioid receptor (KOR) . Its high affinity and selectivity for KOR make it a valuable tool in scientific research, particularly in the fields of neuroscience, pharmacology, and preclinical drug development. LY2795050 allows researchers to investigate the role of KOR in various physiological and pathological processes, including pain, stress response, addiction, and mood disorders.
Synthesis Analysis
2.1 Palladium-Catalyzed Cyanation and Hydrolysis [, , ]:This approach involves a two-step reaction starting with an aryl iodide precursor.
2.2 Copper-Mediated Cyanation [, ]:This method utilizes a copper catalyst for the direct [11C]cyanation of aryl iodides or aryl boronate esters, offering a potentially less toxic alternative to palladium-based methods.
Applications
7.1 Positron Emission Tomography (PET) Imaging [, , , , , , , , , , , ]:Radiolabeled [11C]LY2795050 is extensively used as a PET tracer to quantify and visualize KOR in the living brain. This application allows researchers to:
Map KOR distribution in healthy individuals and patients with neurological and psychiatric disorders.
Investigate the relationship between KOR availability and various physiological and behavioral traits.
Assess target engagement and receptor occupancy of KOR-targeting drugs in clinical trials.
7.2 Preclinical Animal Studies [, , , , , , , ]:
Investigate the role of KOR in pain perception and develop novel analgesics.
Explore the involvement of KOR in stress response and develop treatments for anxiety and depression.
Study the contribution of KOR to addiction and evaluate potential therapeutic strategies.
7.3 Molecular Docking Studies []:
Model its interaction with KOR at the molecular level, providing insights into binding sites and mechanisms.
Related Compounds
(S)-[11C]LY2795050
Compound Description: (S)-[11C]LY2795050 is a radiolabeled version of LY2795050, utilizing carbon-11 as the radioisotope. It acts as a potent and selective kappa opioid receptor (KOR) antagonist. This radiotracer exhibits favorable pharmacokinetic properties and binding profiles in vivo, making it suitable for imaging KOR in primates using positron emission tomography (PET). []
Relevance: (S)-[11C]LY2795050 plays a crucial role in studying KOR in vivo due to its ability to be detected by PET. This radiolabeled version allows researchers to investigate the distribution and binding characteristics of LY2795050 within the brain, providing insights into the role of KOR in various neurological and psychiatric conditions. []
LY2456302
Compound Description: LY2456302 is a highly selective KOR antagonist. Preclinical studies demonstrate its effectiveness in reducing ethanol consumption in rats. [] Additionally, LY2456302 shows dose-dependent blocking of 11C-LY2795050 binding. []
Relevance: Similar to LY2795050, LY2456302 exhibits high affinity for KOR. Studying its effects on ethanol consumption and its interaction with 11C-LY2795050 helps researchers understand the potential therapeutic applications of KOR antagonists like LY2795050 in substance abuse disorders. [, ]
11C-carfentanil
Compound Description: 11C-carfentanil is a radiolabeled selective mu opioid receptor (MOR) agonist used as a PET tracer. It helps visualize and quantify MOR distribution in the brain. [, ]
Relevance: Unlike LY2795050, which targets KOR, 11C-carfentanil binds to MOR. Comparing PET imaging results using both tracers helps distinguish regional differences in the distribution of KOR and MOR within the primate brain. [, ]
Naloxone
Compound Description: Naloxone is a non-selective opioid receptor antagonist, binding to MOR, KOR, and delta opioid receptors (DOR). It is often used to reverse opioid overdose. []
Relevance: Naloxone serves as a tool compound to investigate the specificity of 11C-LY2795050 binding to KOR. Pretreatment with naloxone effectively blocks 11C-LY2795050 binding, indicating the selectivity of LY2795050 for KOR over other opioid receptors. []
U50,488
Compound Description: U50,488 is a selective KOR agonist known to induce behavioral effects associated with stress and anxiety in animal models. [, ]
Relevance: U50,488 serves as a pharmacological tool to induce KOR-mediated effects, which can then be potentially reversed by LY2795050. Studies using U50,488 demonstrate LY2795050's rapid onset anti-stress effects and its ability to block U50,488-induced locomotor suppression. These findings highlight LY2795050's potential as a therapeutic agent for stress-related disorders. [, ]
Salvinorin A
Compound Description: Salvinorin A is a highly selective KOR agonist known for its potent hallucinogenic properties. []
Relevance: Salvinorin A, similar to U50,488, allows researchers to investigate the effects of KOR activation and the potential of LY2795050 to counteract these effects. The ability of LY2795050 to reverse Salvinorin A-induced grooming deficits further emphasizes its potential in treating conditions associated with aberrant KOR activity. []
LY2444296
Compound Description: LY2444296 is another relatively short-acting KOR antagonist, similar in structure and activity to LY2795050. It also demonstrates anti-anhedonic effects by preventing grooming deficits caused by salvinorin A and reducing immobility in the forced swim test. []
Relevance: The similarities between LY2444296 and LY2795050 in terms of their pharmacological profile and behavioral effects suggest shared mechanisms of action and potential overlapping therapeutic applications. This comparison underscores the relevance of developing short-acting KOR antagonists like LY2795050 as potential treatments for conditions like depression and anhedonia. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Loxoribine is a guanine ribonucleotide derivative with immunostimulatory and immunomodulatory activity. Loxoribine undergoes facilitated transport across the plasma membrane into the cytoplasmic compartment of the cell and acts intracellularly, bypassing the biochemical steps involved in the membrane signal transduction pathway used by Ag or anti-IgM Abs to activate B cells. This agent activates the Toll-like receptor 7 (TLR7), a member of the TLR family of pathogen-associated molecular pattern recognition receptors thereby activating the innate immune system. This activation requires endosomal maturation and recognition is restricted to TLR7. As a result, loxoribine induces cycling B cells to proliferate and differentiate non-specifically and recruit antigen-reactive B cells to undergo differentiation to antibody production, markedly amplifying the underlying response in the process.
LP-211 is an agonist of the serotonin (5-HT) receptor subtype 5-HT7 (Ki = 0.58 nM). It is selective for 5-HT7 over 5-HT1A and dopamine D2 receptors (Kis = 188 and 142 nM, respectively). It induces relaxation of isolated guinea pig ileum precontracted by substance P ( EC50 = 0.6 μM). LP-211 (100 nM) stimulates neurite outgrowth in primary murine striatal and cortical neurons. LP-211 is a a selective agonist of the serotonin 5-HT7 receptor with a Ki value of 0.58 nM at rat cloned 5-HT7 receptors, and >300-fold selectivity over the 5-HT1A receptor.